molecular formula C10H11ClO2 B020236 (2,6-Dimethylphenoxy)acetyl Chloride CAS No. 20143-48-0

(2,6-Dimethylphenoxy)acetyl Chloride

Cat. No. B020236
CAS RN: 20143-48-0
M. Wt: 198.64 g/mol
InChI Key: MTOBBJCWGZMHGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds related to (2,6-Dimethylphenoxy)acetyl Chloride, such as tris(dimethylamino)sulfonium dichlorotriorganostannates and bis(2,6-dimethylphenoxy)triorganostannates, involves reactions with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide in acetonitrile. These reactions form pentacoordinate stannate complexes (Suzuki, Son, Noyori, & Masuda, 1990).

Molecular Structure Analysis

  • The molecular structures of related compounds are characterized using various techniques such as NMR, far-infrared spectroscopy, Mossbauer measurements, and X-ray crystallography. These methods reveal the hypervalent nature and trigonal-bipyramidal structures of the Sn(IV) species (Suzuki et al., 1990).

Chemical Reactions and Properties

  • In related research, ZnO and ZnO–acetyl chloride catalysts have been used to synthesize various compounds, demonstrating the versatility of acetyl chloride in chemical synthesis (Maghsoodlou et al., 2010).

Physical Properties Analysis

  • The physical properties of similar compounds, such as 2,6-Dimethylphenylammonium chloride, are studied using X-ray structures at different temperatures. These studies provide insights into the physical characteristics of such compounds (Linden, James, & Liesegang, 1995).

Chemical Properties Analysis

  • The chemical properties of (2,6-Dimethylphenoxy)acetyl Chloride and related compounds can be inferred from studies on the synthesis, crystal and molecular structures of derivatives. These studies often involve spectroscopic techniques and reveal information about the bonding and interactions within the molecules (Jebas et al., 2013).

Scientific Research Applications

  • Synthesis of Aminoalkyl- and Amino(aryl)methylphosphonic Acid Derivatives : It serves as a versatile reagent for this synthesis, which aids in the production of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).

  • Anticonvulsant Activity : Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, a derivative, effectively reduces seizures and raises seizure threshold, primarily through inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).

  • Synthesis of Cycloadducts : Acetyl- and 1-acetyl-5-crotonoyl derivatives of 2,6-dimethoxyanthracene, related to this compound, are used as starting materials for various cycloadducts (Cameron, Kingston, & Schütz, 1967).

  • Degradation of Polyoxyethylene Glycol Monoalkyl Ethers : Its use in the presence of ferric chloride leads to the production of 2-chloroethyl acetate, unidentified resins, and 2,6-Dimethyl--pyrone (Szymanowski et al., 1989).

  • Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide show potential as pesticides, with X-ray powder diffraction data revealing their chemical structures and potential for further development (Olszewska, Tarasiuk, & Pikus, 2011).

  • Analyzing 1-(2,6-dimethylphenoxy)-2-aminopropane in Urine : A method for this analysis offers potential applications in clinical trials (Szinai et al., 1973).

  • Enantioseparation of Anticonvulsant Drugs : An LC/ESI-MS separation method for the enantioseparation of 2,6-dimethylphenoxyacetyl derivatives of some new anticonvulsant drugs has been developed (Walczak, Pękala, Waszkielewicz, & Marona, 2014).

  • Synthesis of Dimers with High Antioxidant Capacity : Laccase-mediated oxidation of 2,6-dimethoxyphenol, which is structurally similar, produces dimers with higher antioxidant capacity than the starting substrate (Adelakun et al., 2012).

  • Catalysts for Carbon-Carbon Bond Formation : Involvement in the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, which are catalysts for carbon-carbon bond formation (Fossey & Richards, 2004).

  • Structural Investigations of Aluminum Compounds : Structural investigations of 2,6-dimethylphenoxy—aluminum compounds reveal a mixture of cis and trans isomers at room temperature and in benzene solution (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).

Safety And Hazards

“(2,6-Dimethylphenoxy)acetyl Chloride” is a hazardous compound. It reacts violently with water . It can cause severe skin burns and eye damage .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOBBJCWGZMHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylphenoxy)acetyl Chloride

Synthesis routes and methods

Procedure details

2,6-dimethylphenoxyacetylchloride is prepared in a separate vessel as follows: 2,6-dimethylphenoxyacetic acid, 5.4060 grams (29.99 mmol) is charged to a 50 mL round bottom flask equipped with a teflon-coated magnetic stir bar. Toluene, 15 mL is added stirring is initiated and thionyl chloride, 9.0 mL (123.3 mmol) is added followed by one drop of N,N-dimethylformamide at ambient temperature. After seven hours, the reaction mixture is heated to 65° C. for thirty minutes and allowed to cool to ambient temperature. The solution is concentrated at 60° C. and ca. 60 mm Hg pressure to remove all volatiles. The residue is diluted with toluene, 25 mL and reconcentrated. This is repeated a second time to give a final residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HS Hanumanthappa, NV Byakod, SV Rao… - Rasayan Journal of …, 2016 - academia.edu
The Present research is directed towards the synthesis and Characterization of process related impurities appear in Lopinavir active pharmaceutical ingredient as per available …
Number of citations: 8 www.academia.edu
D Xanthopoulos - 2017 - search.proquest.com
Zinc metalloprotease STE24 (ZMPSTE24) is a human transmembrane zinc metalloprotease, located in the nuclear membrane. It is responsible for maturation of farnesylated prelamin A …
Number of citations: 4 search.proquest.com
SS Paul, G Biswas - Mini reviews in medicinal chemistry, 2021 - ingentaconnect.com
COVID-19 is a public health emergency of international concern. Although considerable knowledge has been acquired with time about the viral mechanism of infection and mode of …
Number of citations: 9 www.ingentaconnect.com
RE Boucher - 1950 - Indiana University
Number of citations: 0

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